Potency Against T. cruzi: Direct Comparison with Benznidazole
In direct head-to-head in vitro assays against *T. cruzi* trypomastigotes, BiPNQ demonstrates superior potency compared to the clinical standard-of-care, benznidazole. This quantitative advantage positions BiPNQ as a more effective tool compound for in vitro studies [1].
| Evidence Dimension | In vitro inhibitory activity against T. cruzi |
|---|---|
| Target Compound Data | IC50: 0.17 μM |
| Comparator Or Baseline | Benznidazole: IC50: 3.8 μM |
| Quantified Difference | BiPNQ is 22.4-fold more potent (lower IC50) than benznidazole. |
| Conditions | *T. cruzi* trypomastigotes, in vitro assay [1] |
Why This Matters
This ~22-fold increase in potency allows for lower effective concentrations in vitro, potentially reducing off-target effects and experimental variability.
- [1] Sperandeo NR, Brun R. Synthesis and biological evaluation of pyrazolylnaphthoquinones as new antitrypanosomal and cytotoxic agents. ChemBioChem. 2003;4:69–72. View Source
